
N,N-Diethyl-6H-1,3-thiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-6H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C8H14N2S It features a six-membered ring containing nitrogen and sulfur atoms, making it a heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diethylamine with a suitable thioamide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The nitrogen and sulfur atoms in the thiazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N- or S-substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-6H-1,3-thiazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-6H-1,3-thiazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-6H-1,3-thiazin-2-amine
- N,N-Diethyl-6H-1,3-thiazin-4-amine
- N,N-Diethyl-6H-1,3-oxazin-2-amine
Uniqueness
N,N-Diethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur in the ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
89996-26-9 |
|---|---|
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
N,N-diethyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-10(4-2)8-9-6-5-7-11-8/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
FHLDWRGYBDFMBN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
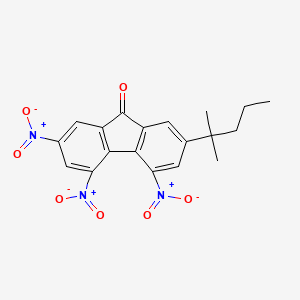
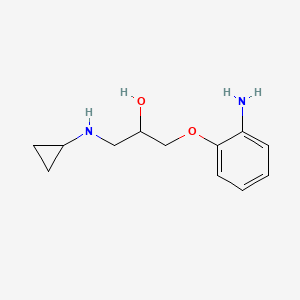
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
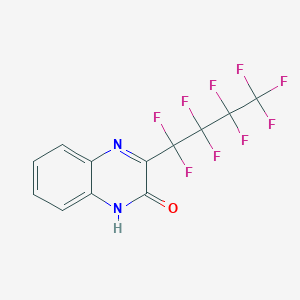
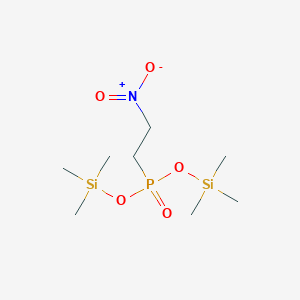
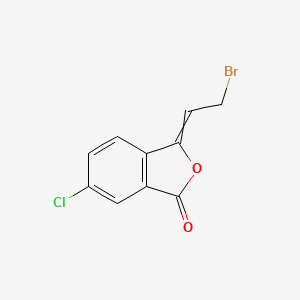
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
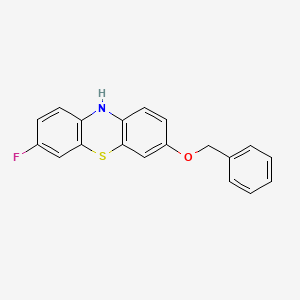
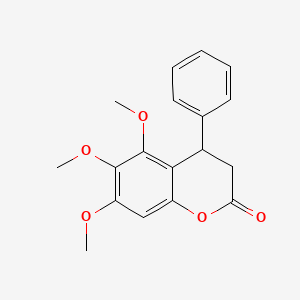
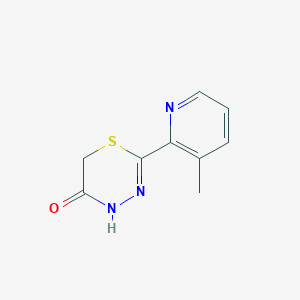
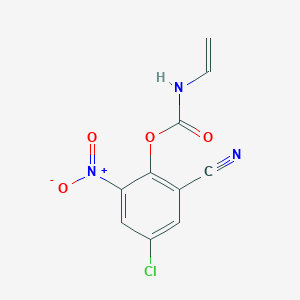
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
